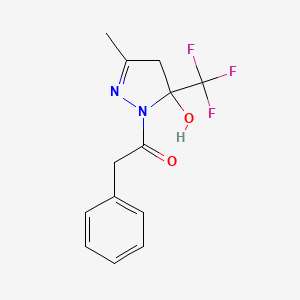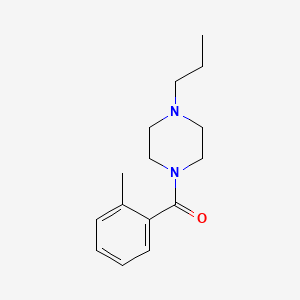![molecular formula C20H29ClN4O2 B4934074 N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide](/img/structure/B4934074.png)
N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide is a complex organic compound that features a piperazine and piperidine moiety linked to a chlorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.
Coupling with Piperidine: The next step involves coupling the piperazine derivative with piperidine to form the intermediate compound.
Acylation: The final step involves the acylation of the intermediate with acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Halogen substitution reactions can occur, especially on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution using sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a serotonergic antagonist, blocking the actions of serotonin and thereby modulating neurotransmission pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine
- 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol
Uniqueness
N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide is unique due to its specific structural configuration, which imparts distinct pharmacological properties compared to its analogs. Its ability to selectively interact with serotonin receptors makes it a valuable compound for research in neuropharmacology .
Properties
IUPAC Name |
N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN4O2/c1-16(26)22-8-7-20(27)25-9-3-6-19(15-25)24-12-10-23(11-13-24)18-5-2-4-17(21)14-18/h2,4-5,14,19H,3,6-13,15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLHEMSJDHSFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![N-[3-(1H-indol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4934005.png)


![N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)FURAN-2-CARBOXAMIDE](/img/structure/B4934034.png)


![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4934055.png)
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide](/img/structure/B4934062.png)
![N-[2-(3-methylphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B4934072.png)

![(1S*,5R*)-6-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4934083.png)
![6-AMINO-4-(5-ETHYL-2-THIENYL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4934089.png)
![1-[5-TERT-BUTYL-5-HYDROXY-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENYLETHAN-1-ONE](/img/structure/B4934091.png)
